2-Methyl-6-vinylbenzoic acid, also known as p-Vinyl-m-xylylic acid, is an aromatic carboxylic acid with the molecular formula C₁₀H₁₀O₂ and a molecular weight of 162.18 g/mol. This compound appears as a white crystalline solid and belongs to a class of compounds characterized by a vinyl group attached to a benzoic acid structure. It is soluble in organic solvents like ethanol, methanol, and acetone but is insoluble in water. The compound has a melting point of 228-230°C and a boiling point of 378-380°C, indicating its stability under standard laboratory conditions.
These reactions highlight its utility as an intermediate in organic synthesis and materials science .
Several methods have been reported for synthesizing 2-Methyl-6-vinylbenzoic acid:
Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to confirm the structure of the synthesized compound .
2-Methyl-6-vinylbenzoic acid finds applications in various fields:
The versatility of this compound makes it valuable in both academic research and industrial applications .
Interaction studies involving 2-Methyl-6-vinylbenzoic acid primarily focus on its reactivity with other chemical species. Understanding these interactions is crucial for developing its applications in drug delivery systems and polymer chemistry. Its ability to participate in radical polymerization suggests potential interactions with radical initiators and other monomers .
Several compounds share structural similarities with 2-Methyl-6-vinylbenzoic acid. Here are some notable examples:
Compound Name | Structure Type | Key Features |
---|---|---|
4-Vinylbenzoic Acid | Aromatic Carboxylic Acid | Used extensively in polymer chemistry; more soluble than 2-Methyl-6-vinylbenzoic acid. |
2-Methylbenzoic Acid | Aromatic Carboxylic Acid | Lacks the vinyl group; primarily used in organic synthesis. |
Styrene | Vinyl Aromatic Compound | A common monomer for polymers; simpler structure without carboxylic functionality. |
The uniqueness of 2-Methyl-6-vinylbenzoic acid lies in its combination of both vinyl and carboxylic functionalities, which allows for diverse reactivity not present in simpler analogs like styrene or methylbenzoic acids .